3-(phenoxymethyl)oxolane
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Overview
Description
3-(phenoxymethyl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a phenoxymethyl group attached to the oxolane ring, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenoxymethyl)oxolane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of phenoxymethyl alcohol derivatives under acidic or basic conditions. Another approach involves the ring-closing metathesis of suitable diene precursors using catalysts like Grubbs’ catalyst.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of high-throughput screening for catalyst selection and reaction optimization is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(phenoxymethyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under various conditions.
Major Products
The major products formed from these reactions include phenoxymethyl-substituted lactones, alcohols, and various substituted oxolanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-(phenoxymethyl)oxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-(phenoxymethyl)oxolane involves its interaction with various molecular targets. The phenoxymethyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-methyloxolane: A similar compound with a methyl group instead of a phenoxymethyl group.
Tetrahydrofuran: A structurally related compound with a fully saturated oxolane ring.
Phenoxymethylpenicillin: A compound with a similar phenoxymethyl group but different core structure.
Uniqueness
3-(phenoxymethyl)oxolane is unique due to its combination of the phenoxymethyl group and the oxolane ring, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and applications in various fields, distinguishing it from other similar compounds.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-(phenoxymethyl)oxolane can be achieved through a multi-step reaction pathway involving the protection of a hydroxyl group, alkylation, and deprotection.", "Starting Materials": [ "Phenol", "Epichlorohydrin", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether" ], "Reaction": [ "Phenol is reacted with sodium hydroxide to form sodium phenoxide.", "Epichlorohydrin is added to the sodium phenoxide solution and stirred at room temperature to form 3-(phenoxymethyl)oxirane.", "The oxirane ring is opened by the addition of methanol and hydrochloric acid to form 3-(phenoxymethyl)glycidol.", "The hydroxyl group of 3-(phenoxymethyl)glycidol is protected by reaction with diethyl ether and a catalytic amount of acid to form the corresponding acetal.", "The acetal is then alkylated with sodium hydride and 1,2-dibromoethane to form 3-(phenoxymethyl)oxolane.", "The final product is obtained by deprotection of the acetal using sodium bicarbonate in methanol." ] } | |
CAS No. |
1341645-29-1 |
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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